molecular formula C10H9N3 B3432067 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- CAS No. 954112-84-6

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-

Cat. No.: B3432067
CAS No.: 954112-84-6
M. Wt: 171.20 g/mol
InChI Key: QFMUKGXIYXZXTM-UHFFFAOYSA-N
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Description

Historical Context and Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Chemical Research

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole (B1671886), wherein a nitrogen atom replaces the C-7 carbon. This structural modification has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and solubility, making it a "privileged structure" in medicinal chemistry. pharmablock.comnih.gov The presence of the nitrogen atom in the pyridine (B92270) ring allows for an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and potency when interacting with biological targets. pharmablock.com

The exploration of 7-azaindole derivatives in chemical research has a rich history, with a surge in interest over the past few decades. This is largely attributable to their presence in a wide array of biologically active molecules. nih.gov The scaffold serves as a core component in numerous kinase inhibitors, a critical class of drugs in oncology and immunology. nih.govnih.gov The ability of the 7-azaindole nucleus to mimic the purine (B94841) core has made it a valuable template for designing molecules that interact with ATP-binding sites in enzymes. nih.gov

Various synthetic strategies have been developed to access the 7-azaindole core, with methods such as the Fischer indole synthesis, Bartoli indole synthesis, and more modern palladium-catalyzed cross-coupling reactions being employed to construct this versatile scaffold. baranlab.org The continuous development of synthetic routes has made a wide range of substituted 7-azaindoles accessible for further investigation. organic-chemistry.org The diverse biological activities reported for this class of compounds include anti-proliferative, anti-inflammatory, and antiviral properties, underscoring the scaffold's significance in the quest for new therapeutic agents. nih.govnih.gov

Rationale for Investigating 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- within Heterocyclic Chemistry

While extensive research has been conducted on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, specific and detailed investigations into the derivative 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- are not widely available in the public domain. However, the rationale for synthesizing and studying such a compound can be inferred from the established principles of medicinal chemistry and the known reactivity of the 7-azaindole nucleus.

The introduction of substituents at the 2 and 3-positions of the 7-azaindole ring is a common strategy to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

The 2-ethyl group: Alkyl substituents at the C2-position can influence the steric and electronic properties of the molecule. An ethyl group, being a small alkyl chain, can provide a balance between increased lipophilicity, which may enhance membrane permeability, and maintaining a manageable molecular size.

The 3-carbonitrile group: The cyano (-CN) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can significantly alter the electron distribution within the aromatic system and influence the acidity of the pyrrole (B145914) N-H. The nitrile moiety can also participate in hydrogen bonding as an acceptor and can be chemically transformed into other functional groups, such as carboxylic acids or amines, providing a handle for further derivatization.

The combination of a 2-ethyl and a 3-cyano substituent on the 1H-pyrrolo[2,3-b]pyridine core represents a specific chemical space that could be explored for its potential interactions with various biological targets. For instance, studies on other 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent anti-tumor activities. nih.gov

Overview of Current Research Trends and Unaddressed Questions Pertaining to the Chemical Compound

As of the latest available information, there is a notable absence of dedicated research articles or extensive studies focusing specifically on 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- . Consequently, a detailed overview of current research trends and unaddressed questions for this particular compound cannot be provided.

The current body of scientific literature is rich with investigations into the broader class of 2,3-disubstituted 7-azaindoles, with a significant focus on their application as kinase inhibitors and other therapeutic agents. nih.govnih.gov Research in this area is generally directed towards:

The development of novel and efficient synthetic routes to access diverse derivatives.

Structure-activity relationship (SAR) studies to understand how different substituents at various positions influence biological activity.

Evaluation of the pharmacological profiles of new derivatives, including their efficacy, selectivity, and pharmacokinetic properties.

Given the lack of specific data, the following represent key unaddressed questions concerning 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- :

What are the most efficient and scalable synthetic methods for its preparation?

What are its fundamental physicochemical properties, such as its pKa, solubility, and crystal structure?

Does this specific combination of substituents lead to any unique photophysical properties, as has been observed for other 3-cyano-7-azaindoles? nih.gov

What is its profile of biological activity? Does it exhibit inhibitory activity against any specific kinases or other enzymes?

What is its metabolic stability and potential for further development as a lead compound in drug discovery?

Future research efforts would be necessary to address these fundamental questions and to determine if 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- holds any particular promise within the vast and continually evolving field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-9-8(6-11)7-4-3-5-12-10(7)13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUKGXIYXZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236817
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-84-6
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954112-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl

Strategic Disconnection Approaches for the 1H-Pyrrolo[2,3-b]pyridine Core

The assembly of the 1H-pyrrolo[2,3-b]pyridine nucleus is a key challenge in the synthesis of the target compound. Various strategies have been developed to construct this bicyclic system, each with its own advantages and limitations.

Cyclocondensation Reactions Utilizing Active Methylene (B1212753) Compounds

Cyclocondensation reactions represent a classical and effective method for the formation of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the condensation of a substituted aminopyridine with a species containing an active methylene group, followed by cyclization. A plausible approach for the synthesis of a 2-substituted-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would involve the reaction of a 2-aminopyridine derivative with a β-keto nitrile or a similar active methylene compound. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization to furnish the desired pyrrolo[2,3-b]pyridine scaffold. The specific nature of the substituents on both the aminopyridine and the active methylene compound dictates the final substitution pattern on the heterocyclic core.

A study by Khaled M. H. Hilmy et al. describes a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene compounds like acetylacetone, ethyl cyanoacetate, and malononitrile to yield substituted 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net This highlights the versatility of active methylene compounds in constructing this heterocyclic system.

Multicomponent Reaction Strategies for the Synthesis of the Chemical Compound

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity. nih.gov

For the synthesis of substituted pyrrolo[2,3-b]pyridines, MCRs can provide a convergent and efficient route. A hypothetical MCR approach could involve the one-pot reaction of a substituted pyridine (B92270) derivative, an aldehyde, and a nitrile-containing component. The careful selection of reactants and catalysts is crucial for controlling the regioselectivity and achieving high yields of the desired product. Several studies have reported the use of MCRs for the synthesis of related heterocyclic systems like pyrano[2,3-c]pyrazoles and pyrrolo[2,3-d]pyrimidines, demonstrating the potential of this strategy. nih.govscielo.org.mxresearchgate.netderpharmachemica.com

Reaction TypeStarting MaterialsKey Features
Cyclocondensation2-Aminopyridine derivative, Active methylene compound (e.g., β-keto nitrile)Stepwise formation of enamine intermediate followed by intramolecular cyclization.
Multicomponent ReactionSubstituted pyridine, Aldehyde, Nitrile-containing componentOne-pot synthesis, high atom and step economy.

Alternative Cyclization Pathways and Ring-Forming Reactions

Beyond traditional cyclocondensation and multicomponent strategies, various other cyclization pathways can be envisioned for the construction of the 1H-pyrrolo[2,3-b]pyridine core. These can include transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. For instance, a suitably functionalized pyridine derivative could undergo a Sonogashira or Suzuki coupling to introduce a side chain that can subsequently cyclize to form the pyrrole (B145914) ring.

Furthermore, intramolecular cyclization of substituted pyridines bearing appropriate functional groups offers another viable route. For example, a 2-alkynyl-3-aminopyridine could be induced to cyclize under thermal or catalytic conditions to form the pyrrolo[2,3-b]pyridine ring system. The specific precursors and reaction conditions would be critical in determining the success of such strategies.

Targeted Functionalization for the 3-Carbonitrile and 2-Ethyl Substituents

Once the 1H-pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of the 3-carbonitrile and 2-ethyl substituents with the correct regiochemistry.

Mechanistic Investigations of Cyanation Reactions for C3 Functionalization

The introduction of a nitrile group at the C3 position of the pyrrolo[2,3-b]pyridine ring is a key transformation. Direct cyanation of the pre-formed heterocyclic core is a common strategy. This can be achieved through various methods, including electrophilic cyanation or transition metal-catalyzed cyanation reactions.

One common method for the cyanation of pyridine N-oxides involves their reaction with a cyanide source in the presence of an acylating agent. chem-soc.si A plausible mechanism involves the activation of the N-oxide by the acylating agent, followed by nucleophilic attack of the cyanide ion at the α-position of the pyridine ring. Subsequent elimination leads to the formation of the 2-cyanopyridine derivative. chem-soc.si A similar mechanistic pathway can be envisioned for the cyanation of the 1H-pyrrolo[2,3-b]pyridine N-oxide at the C3 position of the pyrrole ring, which is electronically analogous to the α-position of pyridine.

Alternatively, palladium-catalyzed cyanation of a C3-halogenated or C3-triflated pyrrolo[2,3-b]pyridine precursor offers a powerful and versatile method. The mechanism of these reactions typically involves an oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-triflate bond, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium cyanide) and subsequent reductive elimination to afford the desired nitrile.

A report on the synthesis of 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE describes the use of cuprous cyanide in N-methylpyrrolidone at high temperatures, as well as a palladium-catalyzed reaction with sodium cyanide, cuprous iodide, and tetrakis(triphenylphosphine)palladium(0). guidechem.com These methods highlight established procedures for introducing a cyano group onto the pyrrolo[2,3-b]pyridine scaffold.

Development of Stereoselective Routes for the 2-Ethyl Moiety (if applicable)

The introduction of the 2-ethyl group can be achieved either during the construction of the pyrrolo[2,3-b]pyridine core or by functionalization of a pre-existing scaffold. If the ethyl group is introduced via a reaction involving a prochiral center, the development of stereoselective methods becomes relevant. However, for a simple ethyl group, stereoselectivity is not a concern.

Should a chiral center be present within the 2-substituent in other derivatives, asymmetric synthesis strategies would be necessary. These could include the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the stereochemical outcome of the reaction. For the specific case of a 2-ethyl group, the primary challenge lies in the regioselective introduction of this moiety. This can be accomplished through various methods such as Friedel-Crafts acylation with propionyl chloride followed by reduction, or through cross-coupling reactions (e.g., Suzuki or Negishi coupling) of a 2-halo-1H-pyrrolo[2,3-b]pyridine with an appropriate ethylating agent.

FunctionalizationReagent/CatalystKey Features
C3-CyanationCyanide source (e.g., KCN, Zn(CN)2), Acylating agent or Palladium catalystDirect introduction of the nitrile group onto the heterocyclic core.
C2-EthylationPropionyl chloride followed by reduction, or Ethylating agent with a cross-coupling catalystRegioselective introduction of the ethyl group.

Optimization of Reaction Conditions and Novel Catalyst Systems for Enhanced Efficiency

One prominent strategy involves the Sonogashira coupling followed by cyclization. nih.govresearchgate.net For instance, N-arylated azaindoles can be prepared through a Sonogashira coupling followed by cyclization, a process that can be significantly enhanced by utilizing an iron catalyst under microwave irradiation. researchgate.net An efficient method for synthesizing 7-azaindole (B17877) ring systems has been reported using iron(III) acetylacetonate (Fe(acac)3) as a catalyst with microwave heating. researchgate.net This approach allows for the reaction of various substituted 3-iodo-pyridin-2-ylamines with alkynes to afford 7-azaindoles. researchgate.net The use of microwave irradiation can dramatically accelerate reaction times. organic-chemistry.org

Novel catalyst systems are continually being explored to improve efficiency. For example, a one-pot method for the selective synthesis of 7-azaindoles has been developed using readily available 2-fluoro-3-methylpyridine and arylaldehyde. rsc.org The chemoselectivity in this reaction is dependent on the counterion of the alkali-amide base, with KN(SiMe3)2 favoring the formation of 7-azaindoles. rsc.org This transition-metal-free approach is desirable as it avoids trace heavy metal residues in the final product. rsc.org

The following interactive table summarizes various catalytic systems and conditions used in the synthesis of 7-azaindole derivatives, which could be adapted for the synthesis of 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.

Catalyst SystemStarting MaterialsKey Reaction ConditionsProduct TypeReference
Fe(acac)33-iodo-pyridin-2-ylamine and terminal alkynesMicrowave heating at 130 °C for 60 minN-Arylated 7-azaindoles researchgate.net
Pd2(dba)3/XPhos/t-BuONaAlkenyl bromides and amino-o-bromopyridinesCascade C–N cross-coupling/Heck reactionSubstituted 7-azaindoles acs.org
CuI/Pd(PPh3)4Amino-halopyridinesSonogashira coupling followed by acid-catalyzed ring closure7-azaindoles nih.gov
KN(SiMe3)22-fluoro-3-methylpyridine and arylaldehydeOne-pot domino reaction7-azaindoles rsc.org
Silver catalystAcetylenic free aminesIntramolecular cyclization in water7-azaindoles organic-chemistry.org

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Analogues

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical intermediates. For the synthesis of pyrrole and its fused derivatives like 7-azaindoles, several eco-friendly methodologies have been developed. semanticscholar.org

One key principle is the use of greener solvents. A silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles can be performed in water. organic-chemistry.org This method avoids the need for strong acid or base catalysts and N-substituted substrates, with hydrogen bonding between water and the substrates playing a role in enhancing reactivity and regioselectivity. organic-chemistry.org Another green approach involves the use of β-cyclodextrin as a reusable promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds. rsc.org This method boasts high atom economy, mild reaction conditions, and a reusable reaction medium. rsc.org

One-pot, multicomponent reactions are another cornerstone of green chemistry, as they reduce the number of synthetic steps, minimize waste, and save time and energy. scielo.org.mx A one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol. scielo.org.mx This protocol offers high yields, a simple procedure, and mild reaction conditions. scielo.org.mx Similarly, a one-pot process involving a copper-free Sonogashira alkynylation and a base-mediated indolization has been developed for the synthesis of N-alkylazaindoles. organic-chemistry.org

Avoiding the use of stoichiometric oxidants is another green consideration. A novel one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine and arylaldehyde streamlines the process by eliminating the need for stoichiometric oxidants. rsc.org

Green Chemistry ApproachSpecific ExampleAdvantagesReference
Use of Water as a SolventSilver-catalyzed intramolecular cyclization of acetylenic free amines.Avoids organic solvents, mild conditions. organic-chemistry.org
Biocatalysis/Reusable Promoterβ-cyclodextrin catalyzed synthesis of pyrrolo[2,3-d]pyrimidines in water.Reusable catalyst, eco-friendly medium, high atom economy. rsc.org
One-Pot SynthesisThree-component reaction using TBAB catalyst in ethanol to form pyrrolo[2,3-d]pyrimidines.Reduced waste, energy and time savings, high yields. scielo.org.mx
Transition-Metal-Free SynthesisAlkali-amide controlled selective synthesis of 7-azaindoles.Avoids heavy metal contamination. rsc.org

Considerations for Scalable Synthesis and Process Development

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For 7-azaindole derivatives, the cost and availability of starting materials are major concerns. acs.org Many synthetic routes reported in the literature are not suitable for large-scale production due to various disadvantages. acs.org

A key consideration for scalability is the development of robust and reproducible procedures that provide consistent yield and purity on a multi-kilogram scale. An example is the development of a simple and straightforward methodology for the synthesis of 5-nitro-7-azaindole, which involves a metal-free cycloisomerization. acs.org This method has been successfully demonstrated on a multi-kilogram scale, highlighting its industrial applicability. acs.org The process is noted to be safe, economical, and easy to scale up. acs.org

The choice of reagents and reaction conditions is also critical for scalable synthesis. For example, while ortho-lithiation is a versatile method for indole (B1671886) synthesis, its application to 7-azaindole analogues often requires cryogenic temperatures (e.g., -60 °C), which can be challenging and costly to implement on a large scale. acs.org Therefore, developing synthetic routes that operate at or near ambient temperature is highly desirable.

Chemical Reactivity and Transformational Chemistry of 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Nucleus

The 1H-pyrrolo[2,3-b]pyridine system, analogous to indole (B1671886), generally undergoes electrophilic aromatic substitution (EAS) preferentially on the electron-rich pyrrole (B145914) ring. rsc.org The pyridine (B92270) ring is inherently electron-deficient and thus less reactive towards electrophiles. askfilo.com In the parent 7-azaindole (B17877), the position of highest electron density is the C3 position, making it the most common site for electrophilic attack. rsc.orgresearchgate.net However, in the title compound, this position is already substituted with an electron-withdrawing carbonitrile group, which deactivates the C3 position and directs incoming electrophiles to other available sites.

Regioselectivity in Halogenation, Nitration, and Nitrosation

The directing effects of the existing substituents play a crucial role in determining the outcome of electrophilic substitution reactions. The 2-ethyl group is an ortho-, para-directing activator, while the 3-carbonitrile group is a meta-directing deactivator. The pyrrole nitrogen also strongly directs substitution to the C3 position. The combination of these factors suggests that electrophilic attack will likely occur at other positions on the pyrrole ring (C4 or C5) or, under more forcing conditions, on the pyridine ring (C6).

Research on various substituted 7-azaindoles supports this prediction. While unsubstituted or C2-substituted 7-azaindoles are readily halogenated and nitrated at the C3 position, blocking the C3 position redirects the reaction. rsc.orgresearchgate.net For instance, the existence of compounds like 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile indicates that nitration can occur on the pyrrole ring even when a cyano group is present elsewhere on the ring. myskinrecipes.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is predictive, based on established principles of 7-azaindole reactivity.

Reaction TypeReagentsPredicted Major Product(s)Rationale
Bromination Br₂, Acetic Acid4-Bromo and/or 6-Bromo derivativesC3 is blocked and deactivated. The pyrrole ring (C4, C5) remains more activated than the pyridine ring. C6 is the β-position of the pyridine ring, which is the typical site for EAS on pyridines. askfilo.com
Nitration HNO₃, H₂SO₄4-Nitro and/or 6-Nitro derivativesSimilar to halogenation, C4 on the pyrrole ring and C6 on the pyridine ring are the most probable sites for attack due to electronic effects.
Nitrosation NaNO₂, HCl4-Nitroso derivativeThe pyrrole ring is highly susceptible to nitrosation; the C4 position is the most likely available site.

Studies on the parent 1H-pyrrolo[2,3-b]pyridine confirm that nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position. rsc.org When this position is occupied, the substitution pattern becomes more complex, influenced by the specific reaction conditions and the electronic nature of the substituents.

Acylation and Alkylation Reactions at the Pyrrole and Pyridine Rings

Friedel-Crafts type reactions on the 7-azaindole nucleus are subject to similar regiochemical considerations as halogenation and nitration. sigmaaldrich.comwikipedia.orgorganic-chemistry.org Furthermore, the presence of two nitrogen atoms (the pyrrole N1 and the pyridine N7) introduces the possibility of N-acylation and N-alkylation, which can compete with or precede C-substitution.

N-Alkylation and N-Acylation: The pyrrole N-H proton is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, making N-alkylation and N-acylation common reactions for 7-azaindoles. researchgate.net Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) or acyl chlorides in the presence of a base like sodium hydride (NaH) typically yields the N1-substituted product selectively. beilstein-journals.org For example, studies on the parent scaffold show that 1-substituted Grignard derivatives react with acyl chlorides to yield 1-acyl products. rsc.org

C-Acylation and C-Alkylation (Friedel-Crafts Reactions): For electrophilic attack on the carbon framework, the reaction is generally more challenging than for simple arenes due to the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the basic pyridine nitrogen, deactivating the entire ring system. wikipedia.orgkhanacademy.org However, under suitable conditions, the reaction can proceed. As with other electrophilic substitutions on the title compound, the C4, C5, or C6 positions are the most likely sites for acylation or alkylation, with the pyrrole ring generally favored. Acylation of the parent indole scaffold occurs regioselectively at the C3 position. nih.gov

Nucleophilic Substitution and Rearrangement Pathways

The electron-deficient character of the pyridine ring makes the 1H-pyrrolo[2,3-b]pyridine nucleus susceptible to nucleophilic attack, particularly at positions C4 and C6, which are ortho and para to the ring nitrogen.

Nucleophilic Attack at Electron-Deficient Positions

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves the amination of the ring using sodium amide (NaNH₂). wikipedia.orgscientificupdate.com This reaction proceeds via an addition-elimination mechanism where a hydride ion is formally displaced. slideshare.net For the 7-azaindole system, this reaction typically introduces an amino group at the C6 position. nih.gov The presence of the electron-withdrawing 3-carbonitrile group in the title compound would likely enhance the electrophilicity of the pyridine ring, potentially facilitating such nucleophilic substitutions.

Substitution of leaving groups, such as halogens, on the pyridine ring is also a viable pathway. For instance, 7-chloro-6-azaindoles have been shown to undergo acid-catalyzed nucleophilic heteroaromatic substitution with various amines. enamine.net This highlights the synthetic utility of activating the pyridine ring towards nucleophilic attack.

Table 2: Potential Nucleophilic Substitution Reactions

Reaction TypeReagentsPotential ProductMechanism
Chichibabin Amination NaNH₂, Toluene6-Amino derivativeNucleophilic Aromatic Substitution of Hydride (SNAr) wikipedia.orgslideshare.net
Organometallic Addition R-Li or R-MgX6-Alkyl/Aryl derivativeNucleophilic addition followed by oxidation
Substitution of Halogen Nu⁻ (e.g., RO⁻, R₂N⁻) on a 6-halo precursor6-Substituted derivativeNucleophilic Aromatic Substitution (SNAr) enamine.net

Intramolecular Rearrangements of Substituted Systems

The 7-azaindole scaffold can undergo unusual rearrangements under specific conditions. One notable transformation is a ring expansion. It has been reported that treating 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base (conditions for dichlorocarbene (B158193) generation) leads to a ring expansion, forming a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction involves the initial formation of a cyclopropane (B1198618) intermediate at the C2-C3 bond of the pyrrole ring, followed by rearrangement.

Another interesting rearrangement was observed during the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The deprotection of a trimethylsilylethoxymethyl (SEM) group from the N1 position under certain conditions led to the release of formaldehyde, which triggered a side reaction resulting in the formation of a novel tricyclic eight-membered 7-azaindole. nih.gov These examples demonstrate that the fused heterocyclic system possesses latent reactivity that can be expressed under specific thermal, acidic, or basic conditions.

Functional Group Interconversions of the Carbonitrile and Ethyl Moieties

The carbonitrile and ethyl groups of the title compound are amenable to a variety of standard synthetic transformations, enabling the creation of a diverse library of analogues.

Reactions of the 3-Carbonitrile Group: The nitrile functionality is a versatile precursor for several important functional groups.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide (1H-pyrrolo[2,3-b]pyridine-3-carboxamide, 2-ethyl-) and subsequently to a carboxylic acid (1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-ethyl-).

Reduction: The nitrile can be reduced to a primary amine ( (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, 2-ethyl-). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel).

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to generate ketones after aqueous workup.

Reactions of the 2-Ethyl Group: The ethyl group is generally less reactive than the carbonitrile. However, the methylene (B1212753) (CH₂) group is adjacent to the aromatic pyrrole ring, making it a "benzylic-like" position. This position is susceptible to oxidation and radical reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the ethyl group, possibly leading to a 2-acetyl derivative or, under more vigorous conditions, cleaving the ethyl group to a carboxylic acid at the C2 position.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could selectively introduce a halogen at the benzylic-like position, yielding a 2-(1-haloethyl) derivative, which is a useful intermediate for further substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the 7-azaindole framework of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the core structure. The primary positions for such functionalization on the 2-ethyl-3-carbonitrile derivative would be the halogenated positions of the pyridine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of C-C bonds by coupling an organoboron compound with a halide. For derivatives of 1H-pyrrolo[2,3-b]pyridine, this reaction has been successfully applied to introduce aryl and heteroaryl substituents. An efficient two-step route for the synthesis of aza- and diazaindoles involves an optimized Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by acid-catalyzed cyclization. nih.gov This methodology highlights the potential for functionalizing the pyridine moiety of the target compound.

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is another key method for C-C bond formation. This reaction has been employed in the synthesis of various azaindole derivatives. For instance, the synthesis of 7-azaindoles can be achieved through a Sonogashira coupling of amino-halopyridines with terminal alkynes, followed by a cyclization step. nih.govmdpi.com The reaction conditions are typically mild and tolerate a variety of functional groups. An iron-catalyzed Sonogashira coupling followed by cyclization has also been reported for the synthesis of N-arylated 7-azaindoles. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction provides a direct method for the alkenylation of the 7-azaindole nucleus. A cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from amino-o-bromopyridines and alkenyl bromides, demonstrating the utility of this approach for the functionalization of the pyridine ring. acs.orgnih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It is particularly useful for the synthesis of arylamines from aryl halides and amines. Simple and efficient procedures for the palladium-catalyzed amination of unprotected halo-7-azaindoles have been developed, allowing for the introduction of a wide range of primary and secondary amines. mit.edu This reaction is crucial for the synthesis of derivatives with potential biological activity.

The following table summarizes representative transition metal-catalyzed cross-coupling reactions on the 7-azaindole scaffold, which are applicable to the diversification of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-.

Interactive Data Table: Transition Metal-Catalyzed Cross-Coupling Reactions on the 7-Azaindole Scaffold

Reaction Type Catalyst System Coupling Partners Key Features Reference
Suzuki-MiyauraPd(OAc)₂ / SPhosChloroamino-N-heterocycles and (2-ethoxyvinyl)borolaneAvoids the use of protecting groups. nih.gov
SonogashiraPdCl₂(PPh₃)₂ / CuIAmino-halopyridines and terminal alkynesFollowed by intramolecular cyclization. nih.govmdpi.com
HeckPd₂(dba)₃ / XPhosAmino-o-bromopyridines and alkenyl bromidesCascade C-N cross-coupling/Heck reaction. acs.orgnih.govacs.org
Buchwald-HartwigPalladium precatalystsHalo-7-azaindoles and primary/secondary aminesHighly selective for the heteroaryl halide. mit.edu
Chan-LamCopper(II)-DBU7-Azaindole and arylboronic acidN-arylation of the 7-azaindole. nih.gov

Detailed Mechanistic Elucidation of Key Synthetic Transformations

Mechanism of the Heck Reaction: The generally accepted mechanism for the Heck reaction begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination of the alkene to the palladium center. Subsequent migratory insertion of the alkene into the Pd-aryl bond forms a new carbon-carbon bond. The final step is a β-hydride elimination, which releases the substituted alkene product and regenerates the Pd(0) catalyst after reductive elimination of H-X with the base. wikipedia.org In the context of the cascade C-N cross-coupling/Heck reaction for azaindole synthesis, the initial step is a Buchwald-Hartwig amination to form an enamine intermediate, which then undergoes an intramolecular Heck reaction. acs.org

Mechanism of the Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination typically starts with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. Deprotonation of the coordinated amine by a base leads to the formation of a palladium amide complex. The final and key step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical in facilitating the reductive elimination step. wikipedia.org

Mechanism of the Chan-Lam Coupling: The Chan-Lam N-arylation of 7-azaindole using a copper(II)-DBU catalytic system has been mechanistically investigated. Spectroscopic and X-ray analysis revealed the formation of dimeric copper(II)-7-azaindole complexes. The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center, forming a monomeric aryl-copper(II) species. This species is then oxidized to an aryl-copper(III) intermediate, which facilitates the N-arylation through reductive elimination. The copper(II) catalyst is regenerated by the aerial oxidation of the resulting copper(I) species. nih.gov

The following table outlines the proposed mechanistic steps for key synthetic transformations involving the 7-azaindole core.

Interactive Data Table: Mechanistic Steps of Key Synthetic Transformations

Reaction Step 1: Initiation Step 2: C-C or C-N Bond Formation Step 3: Product Release & Catalyst Regeneration Key Intermediates Reference
Heck Reaction Oxidative addition of aryl halide to Pd(0).Migratory insertion of alkene into Pd-aryl bond.β-hydride elimination and reductive elimination.Aryl-Pd(II) complex, π-alkene complex. wikipedia.org
Buchwald-Hartwig Amination Oxidative addition of aryl halide to Pd(0).Reductive elimination from a palladium amide complex.Regeneration of Pd(0) catalyst.Aryl-Pd(II)-amine complex, palladium amide complex. wikipedia.org
Chan-Lam Coupling Formation of a dimeric copper(II)-7-azaindole complex.Transmetalation and oxidation to an aryl-copper(III) intermediate, followed by reductive elimination.Aerial oxidation of Cu(I) to regenerate Cu(II) catalyst.Dimeric copper(II) complex, aryl-copper(III) intermediate. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive elucidation of the molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core and the protons of the ethyl group. The aromatic region will likely display a complex splitting pattern due to spin-spin coupling between the protons on the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile group at the C3 position and the electron-donating nature of the ethyl group at the C2 position. The ethyl group will present as a characteristic triplet and quartet pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon framework. The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-120 ppm. The carbons of the aromatic rings will resonate in the range of 100-150 ppm. The chemical shifts of the ethyl group carbons will be observed in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH (Pyrrole)11.0 - 12.0 (broad singlet)-
H48.0 - 8.2 (doublet)145 - 148
H57.2 - 7.4 (triplet)118 - 120
H68.3 - 8.5 (doublet)128 - 130
CH₂ (Ethyl)2.8 - 3.0 (quartet)20 - 25
CH₃ (Ethyl)1.2 - 1.4 (triplet)12 - 15
C2-140 - 145
C3-105 - 110
C3a-125 - 128
C7a-150 - 152
C≡N-117 - 119

Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-, which is C₁₀H₉N₃. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be measured with high accuracy, allowing for unambiguous determination of the elemental composition.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak is expected to be prominent. Key fragmentation pathways may involve the loss of the ethyl group, the nitrile group, or cleavage of the pyrrole ring. Analysis of these fragment ions can provide further confirmation of the proposed structure.

Expected HRMS Data:

Ion Calculated Exact Mass
[C₁₀H₉N₃ + H]⁺172.0869
[C₁₀H₉N₃ + Na]⁺194.0689

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular fingerprint.

Key Vibrational Modes:

N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹.

C≡N Stretch: The nitrile group will exhibit a strong and characteristic absorption band in the range of 2220-2260 cm⁻¹. The exact position can be influenced by conjugation with the aromatic system.

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the pyrrolo[2,3-b]pyridine core will be found in the 1400-1650 cm⁻¹ region.

Expected IR and Raman Data:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3050 - 3150Strong
Aliphatic C-H Stretch2850 - 2980Medium
C≡N Stretch2225 - 2245Strong
C=C/C=N Aromatic Ring Stretches1400 - 1620Strong

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture (for relevant derivatives)

Expected Crystallographic Parameters for a Derivative:

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond LengthsC-C (aromatic): 1.37-1.41 Å; C-N (aromatic): 1.35-1.39 Å; C≡N: ~1.15 Å
Key Intermolecular InteractionsN-H···N hydrogen bonds; π-π stacking

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The parent molecule, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were to be introduced into the molecule, for example, by substitution with a chiral group or by resolution of a chiral derivative, chiroptical spectroscopic methods would become essential for its characterization.

These techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD), are highly sensitive to the three-dimensional arrangement of atoms in a molecule. They can be used to:

Determine the enantiomeric purity of a sample.

Assign the absolute configuration of a chiral molecule by comparing experimental data with theoretical calculations or with data from known compounds.

In the context of drug discovery and development, where enantiomeric purity is often a critical factor, these methods would be indispensable for the analysis of chiral derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-.

Computational and Theoretical Studies on 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-ethyl-7-azaindole-3-carbonitrile. nih.govmdpi.comnih.gov DFT studies on related 7-azaindole (B17877) scaffolds provide insights into electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. mdpi.comnih.gov

These calculations reveal that the 7-azaindole ring system possesses a unique electronic landscape due to the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. researchgate.net The nitrogen atom in the pyridine ring (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This dual capability is crucial for its interaction with biological targets, such as the hinge region of protein kinases. nih.govnih.gov

DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack. For the 7-azaindole core, the C3 position is generally the most electron-rich and reactive towards electrophiles, although this is occupied by a carbonitrile group in the target molecule. acs.org The electronic properties, such as chemical potential, hardness, and the electrophilicity index, can be calculated to quantify reactivity. rsc.org These parameters are vital for understanding potential metabolic pathways and for designing synthetic routes.

Table 1: Calculated Electronic Properties of 7-Azaindole Derivatives (Illustrative) Note: This table is illustrative, based on typical findings for 7-azaindole derivatives from DFT studies. Specific values for 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would require dedicated calculations.

PropertyDescriptionPredicted Significance
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to electron-donating ability.Indicates susceptibility to electrophilic attack.
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution, showing electron-rich (negative) and electron-poor (positive) regions.Identifies sites for non-covalent interactions, like hydrogen bonding.

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

The three-dimensional shape (conformation) of 2-ethyl-7-azaindole-3-carbonitrile and its flexibility are critical for its ability to bind to a target protein. Conformational analysis, using molecular mechanics or quantum chemical methods, helps identify the low-energy, stable conformations of the molecule. For the title compound, a key aspect is the orientation of the 2-ethyl group relative to the bicyclic core.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of the molecule and its interaction with its environment (e.g., water or a protein binding pocket) over time. mdpi.com MD studies on kinase inhibitors with a 7-azaindole scaffold have shown that the core structure is relatively rigid, but substituents can have significant conformational flexibility. nih.gov These simulations can reveal how the molecule adapts its shape upon binding to a receptor and the stability of the resulting complex. mdpi.comnih.gov For instance, MD simulations can track the stability of crucial hydrogen bonds formed between the 7-azaindole's N1-H and N7 atoms and the protein's hinge region. nih.gov

In Silico Ligand-Target Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For 2-ethyl-7-azaindole-3-carbonitrile, docking studies would typically place the 7-azaindole core into the ATP-binding site of a protein kinase. mdpi.comresearchgate.net The N1-H and N7 atoms of the azaindole are predicted to form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a common binding mode for this class of inhibitors. nih.gov The 2-ethyl group would likely occupy a hydrophobic pocket, while the 3-carbonitrile group could form additional interactions.

Following docking, binding free energy calculations are performed to provide a more quantitative estimate of the binding affinity. frontiersin.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. sci-hub.se Studies on other 7-azaindole derivatives have demonstrated a significant correlation between calculated binding free energies and experimentally observed inhibitory activities. nih.gov These calculations can help prioritize which analogues are most likely to be potent inhibitors before they are synthesized. nih.govresearchgate.netnih.gov

Table 2: Typical Interactions of 7-Azaindole Scaffold in a Kinase Active Site

Interaction Type7-Azaindole MoietyKinase Hinge Region ResidueSignificance
Hydrogen Bond (Donor)Pyrrole N1-HBackbone Carbonyl (e.g., of Met)Primary anchor to the hinge region. nih.gov
Hydrogen Bond (Acceptor)Pyridine N7Backbone Amide N-H (e.g., of Met)Primary anchor to the hinge region. nih.gov
Hydrophobic Interaction2-ethyl groupHydrophobic pocket near the hingeContributes to binding affinity and selectivity.
Potential Polar Interaction3-carbonitrile groupPolar residues in the solvent-exposed regionCan enhance solubility and provide additional binding contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. jmaterenvironsci.com For a series of 7-azaindole analogues, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. eurekaselect.comimist.ma

These models use a training set of molecules with known activities to generate a predictive statistical model. The model identifies which steric and electrostatic properties of the molecules are most important for their activity. eurekaselect.com For example, a CoMSIA model might indicate that bulky, electron-withdrawing groups at a certain position decrease activity, while hydrophobic groups at another position increase it. Such models, once validated, can be used to predict the biological efficacy of new, unsynthesized analogues of 2-ethyl-7-azaindole-3-carbonitrile, guiding synthetic efforts toward more potent compounds. imist.ma

De Novo Design and Virtual Screening of Novel Analogues

Computational tools can be used to design novel analogues of 2-ethyl-7-azaindole-3-carbonitrile from scratch (de novo design) or to search large compound libraries for similar, potentially active molecules (virtual screening). researcher.liferesearchgate.net

De novo design programs can build new molecules within the constraints of a protein's active site, suggesting novel chemical scaffolds or modifications to the existing 7-azaindole core that could lead to improved binding.

Virtual screening involves using the structure of the target compound as a query to search databases containing millions of virtual compounds. researchgate.net This can be done based on 2D similarity (e.g., shared substructures) or 3D similarity (shape and pharmacophore features). Docking-based virtual screening, where every compound in a library is docked into the target's active site, is also a powerful method to identify new potential inhibitors. nih.govijper.org These approaches can rapidly identify diverse sets of new compounds that retain the key interaction features of the original molecule but have different core structures, potentially leading to new intellectual property and improved drug-like properties. researchgate.net

Pre Clinical Biological Evaluation of 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl and Its Analogues

Identification and Validation of Molecular Targets for Therapeutic Intervention

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several molecular targets implicated in cancer and other diseases. The primary mechanism often involves competitive inhibition at the ATP-binding site of protein kinases, which are crucial regulators of cellular processes.

Key molecular targets identified for this class of compounds include:

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a known driver in various tumor types. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of FGFR1, 2, and 3. rsc.org

c-Met Kinase: The HGF/MET signaling pathway plays a role in many cancers, and its inhibition is a promising therapeutic strategy. nih.gov Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified with inhibitory activity against the c-Met enzyme. nih.govresearchgate.net

Traf2- and Nck-interacting kinase (TNIK): As a key regulator in the WNT signaling pathway, TNIK is a validated target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to have high inhibitory activity on TNIK. researchgate.net

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK): This kinase is overexpressed in several cancers and is involved in tumor progression. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed as inhibitors of MELK. nih.gov

Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme involved in inflammatory processes, making it a target for diseases like COPD and asthma, as well as certain CNS disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as selective and potent PDE4B inhibitors. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and is a target in oncology. Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential for FAK inhibition. researchgate.net

In Vitro Enzyme Kinase Inhibition Profiling and Selectivity

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binder for many protein kinases. Extensive research has profiled the inhibitory activity and selectivity of its derivatives against a panel of kinases.

One notable analogue, compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), demonstrated potent, pan-FGFR inhibitory activity. rsc.org Its inhibitory concentrations are detailed in the table below.

Kinase TargetCompoundIC50 (nM)
FGFR14h7
FGFR24h9
FGFR34h25
FGFR44h712
Table 1: In Vitro Kinase Inhibition Profile of a Representative 1H-Pyrrolo[2,3-b]pyridine Analogue (Compound 4h). rsc.org

Another optimized derivative, compound 16h , exhibited potent enzyme inhibition against maternal embryonic leucine zipper kinase (MELK) with an IC50 of 32 nM. nih.gov However, subsequent studies suggested that the antiproliferative effects of this compound may occur through an off-target mechanism, highlighting its nature as a multi-target kinase inhibitor. nih.gov

Furthermore, related pyrrolopyrimidine scaffolds have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.orgbohrium.com For instance, compound 5k , a pyrrolo[2,3-d]pyrimidine derivative, was a potent inhibitor of CDK2 and VEGFR2. semanticscholar.org This suggests that modifications of the core pyrrolopyridine structure can modulate kinase selectivity.

In Vitro Antiproliferative and Cytotoxicity Assays against Malignant Cell Lines

Consistent with their ability to inhibit key oncogenic kinases, derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrate significant antiproliferative and cytotoxic activity across a range of human cancer cell lines.

The potency of these compounds is frequently quantified by their half-maximal inhibitory concentration (IC50) values. Numerous studies have reported IC50 values in the low micromolar to nanomolar range for various analogues. nih.govnih.gov For example, compound 16h showed excellent antiproliferative effects on several cancer cell lines. nih.gov

Cell LineCancer TypeCompoundIC50 (µM)
A549Lung Carcinoma16h0.109
MDA-MB-231Breast Cancer16h0.245
MCF-7Breast Cancer16h0.109
Table 2: Antiproliferative Activity of a Representative 1H-Pyrrolo[2,3-b]pyridine Analogue (Compound 16h) Against Malignant Cell Lines. nih.gov

Similarly, compound 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.org The cytotoxic potency often varies based on the specific substitutions on the pyrrolopyridine ring, allowing for the fine-tuning of activity through medicinal chemistry efforts.

Beyond inhibiting proliferation, these compounds often induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analyses have been instrumental in elucidating these effects.

Compound 16h was found to effectively arrest A549 lung cancer cells in the G0/G1 phase of the cell cycle and promoted apoptosis in a dose-dependent manner. nih.gov Likewise, studies on the related pyrrolo[2,3-d]pyrimidine scaffold demonstrated that active compounds could induce cell cycle arrest and a significant increase in the percentage of late apoptotic cells. nih.gov This is often accompanied by changes in the expression of key apoptosis-regulating proteins. For instance, some derivatives induce apoptosis through the intrinsic pathway, which involves modulating the expression of Bcl-2 family proteins. nih.gov

In HepG2 cells, a pyrrolo[2,3-d]pyrimidine derivative, compound 5k , was shown to alter the distribution of cells across different cycle phases, with an increase in the G0-G1 phase from 43.86% to 49.18%. semanticscholar.org This compound also induced a notable increase in the pro-apoptotic proteins caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The inhibition of kinases like FGFR and c-Met, which are involved in these processes, suggests that 1H-pyrrolo[2,3-b]pyridine derivatives could possess anti-metastatic properties.

Indeed, studies have confirmed this potential. Compound 4h , a potent FGFR inhibitor, was shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. rsc.org Similarly, compound 16h potently suppressed the migration of A549 lung cancer cells. nih.gov These findings indicate that this class of compounds can interfere with the cellular machinery responsible for cell motility, a critical aspect of cancer progression.

Elucidation of Mechanism of Biological Action at the Cellular and Subcellular Levels

The collective preclinical data points to a multi-faceted mechanism of action for the 1H-pyrrolo[2,3-b]pyridine class of compounds. At the subcellular level, these molecules act as kinase inhibitors, blocking the phosphorylation cascade that drives malignant cell behavior.

The primary mechanism is the inhibition of receptor tyrosine kinases such as FGFR and c-Met. rsc.orgnih.gov By blocking these upstream signaling nodes, the compounds effectively shut down multiple downstream pathways, including the RAS–MEK–ERK and PI3K–Akt pathways, which are critical for cell proliferation and survival. rsc.org

The observed antiproliferative effects are a direct consequence of this kinase inhibition, leading to cell cycle arrest, often in the G0/G1 or G2/M phase. nih.gov The induction of apoptosis appears to be mediated through the intrinsic mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspases. semanticscholar.orgnih.gov The inhibition of cell migration and invasion is linked to the disruption of signaling pathways that control cytoskeletal dynamics and the expression of matrix metalloproteinases.

In essence, the 1H-pyrrolo[2,3-b]pyridine scaffold provides a template for designing potent, multi-targeted agents that disrupt the fundamental cellular processes that cancer cells rely on for their growth, survival, and dissemination.

Protein-Ligand Interaction Studies

The interaction of 1H-pyrrolo[2,3-b]pyridine derivatives with their protein targets is crucial for their biological activity. Docking studies have provided insights into the binding modes of these compounds. For instance, in the case of Fibroblast Growth Factor Receptor 1 (FGFR1), the 1H-pyrrolo[2,3-b]pyridine nucleus of an analogue was observed to form two hydrogen bonds with the backbone carbonyl of glutamic acid 562 and the amine group of alanine (B10760859) 564 in the hinge region of the ATP-binding site. nih.gov The substituent at the 5-position of the ring can form a hydrogen bond with glycine (B1666218) 485, enhancing activity. nih.gov

Similarly, in studies targeting Janus Kinase 3 (JAK3), docking calculations were employed to understand the substituent effects on inhibitory activity. nih.gov The 1H-pyrrolo[2,3-b]pyridine core is a key feature for binding to the kinase domain. researchgate.net For Phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling has been used to demonstrate how 1H-pyrrolo[2,3-b]pyridine-2-carboxamides interact with the enzyme. nih.gov

Compound ClassTarget ProteinBinding Interactions
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1Hydrogen bonds with E562 and A564 in the hinge region. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Interactions within the ATP-binding site. nih.govresearchgate.net
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BInteraction with the enzyme's active site. nih.gov

Investigation of Intracellular Signaling Pathway Modulation

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to modulate various intracellular signaling pathways, which is central to their therapeutic effects.

Analogues of this class have been identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor. nih.gov Activation of STING by these compounds leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). nih.gov This, in turn, stimulates the expression of target genes such as IFNB1, CXCL10, and IL6. nih.gov Some of these compounds also induce the phosphorylation of p65 and STAT3 in a STING-dependent manner. nih.gov

In the context of cancer, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org Abnormal activation of the FGFR signaling pathway, which includes downstream cascades like RAS–MEK–ERK and PI3K–Akt, is implicated in various cancers. nih.gov By inhibiting FGFR, these compounds can suppress cell proliferation and induce apoptosis. nih.govrsc.org

Furthermore, compounds with the 1H-pyrrolo[2,3-b]pyridine core act as inhibitors of Janus kinases (JAKs), particularly JAK3. nih.govnih.gov JAKs are critical in regulating inflammatory and immune responses. nih.gov Inhibition of JAK3 by these molecules can modulate IL-2-stimulated T-cell proliferation. nih.gov

Compound ClassTargetModulated Signaling PathwayDownstream Effects
1H-pyrrole-3-carbonitrile derivativesSTINGSTING-TBK1-IRF3Induction of IFNB1, CXCL10, IL6 expression. nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFGFRRAS–MEK–ERK, PI3K–AktInhibition of cell proliferation, induction of apoptosis. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3JAK/STATModulation of IL-2-stimulated T-cell proliferation. nih.gov

In Vivo Efficacy Studies in Relevant Animal Disease Models

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine analogues has been evaluated in various animal models. One study on a potent JAK3 inhibitor from the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series demonstrated its efficacy in a rat heterotopic cardiac transplant model, where it significantly prolonged graft survival. nih.gov Another derivative, an FGFR inhibitor, was shown to inhibit the proliferation and induce apoptosis in breast cancer cells in vitro. nih.govrsc.org While specific in vivo xenograft tumor model data for 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile was not detailed in the provided search results, the in vitro activity of related compounds against cancer cell lines is a strong indicator of their potential for in vivo anti-tumor efficacy. nih.gov

Compound AnalogueAnimal ModelDisease AreaOutcome
1H-pyrrolo[2,3-b]pyridine-5-carboxamideRat heterotopic cardiac transplantTransplant rejectionProlonged graft survival. nih.gov
1H-pyrrolo[2,3-b]pyridine derivative(In vitro) Breast cancer 4T1 cellsCancerInhibited cell proliferation and induced apoptosis. nih.govrsc.org

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govmdpi.com

In the development of STING agonists, the introduction of various substituents on an aniline (B41778) ring system attached to a 1H-pyrrole-3-carbonitrile scaffold was explored. nih.gov This led to the identification of compounds with activities comparable to known STING agonists. nih.gov

For JAK3 inhibitors, chemical modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring were critical. nih.gov Substituting the C4 position with a cycloalkyl ring was effective in increasing JAK3 inhibitory activity. nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position also led to a significant increase in potency. nih.gov Furthermore, modulating physical properties such as lipophilicity and basicity was important for reducing off-target effects like hERG inhibitory activity. nih.gov

In the pursuit of FGFR inhibitors, structure optimization of a lead compound resulted in a derivative with nearly 300-fold higher activity against FGFR1. nih.gov This was achieved by exploring different substituents to interact with a hydrophobic pocket in the ATP binding site. rsc.org

For PDE4B inhibitors, a scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov Exploration of substituents on the amide portion and the aryl group attached to the pyrrole (B145914) ring led to compounds with moderate to good inhibition of PDE4B. nih.gov

The antiproliferative activity of pyridine (B92270) derivatives, in general, is influenced by the presence and position of groups like methoxy, hydroxyl, and amino groups. nih.gov

Compound SeriesKey Substituent PositionsImpact on Activity/Properties
1H-pyrrole-3-carbonitrile derivatives (STING agonists)Aniline ring substituentsModulated STING agonistic activity. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamides (JAK3 inhibitors)C4 and C5 positionsC4-cycloalkyl and C5-carbamoyl groups increased JAK3 inhibition. nih.govnih.gov
1H-pyrrolo[2,3-b]pyridine derivatives (FGFR inhibitors)Substituents interacting with hydrophobic pocketSignificantly enhanced FGFR inhibitory potency. nih.govrsc.org
1H-pyrrolo[2,3-b]pyridine-2-carboxamides (PDE4B inhibitors)Amide and aryl substituentsModulated PDE4B inhibition and selectivity. nih.gov

Future Directions and Advanced Research Perspectives for 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile, 2 Ethyl

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile from a laboratory-scale molecule to a viable lead compound necessitates the development of efficient and environmentally benign synthetic routes. Future research should pivot from traditional, multi-step syntheses to more innovative approaches.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the core heterocyclic structure in a single step would dramatically improve efficiency. nih.gov This approach minimizes solvent waste, purification steps, and energy consumption.

C-H Activation: Direct functionalization of the pyrrolopyridine core through C-H activation would provide a powerful tool for creating diverse analogues. This avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. rsc.org

Flow Chemistry: Transitioning optimized reaction conditions to continuous flow systems can enhance safety, reproducibility, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purity.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of greener solvents, renewable starting materials, and catalytic reagents over stoichiometric ones to align with modern standards of sustainable chemical manufacturing. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities Beyond Current Scope

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases, making it a privileged structure in cancer drug discovery. nih.gov While initial evaluation of 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would logically focus on known kinase targets for this scaffold, future research must look beyond this scope to uncover unique therapeutic potential.

Established Kinase Targets for the Pyrrolo[2,3-b]pyridine Scaffold:

Target Family Specific Kinase Examples Associated Disease Area
Growth Factor Receptors FGFR, FLT3, V600E B-RAF Various Cancers
Non-Receptor Tyrosine Kinases FAK Oncology

| Serine/Threonine Kinases | MELK, CDK8, TNIK, GSK-3β | Oncology, Alzheimer's Disease |

Future exploratory screening should target novel enzyme families and cellular pathways. For instance, based on the activity of related heterocyclic compounds, investigations into its potential as an antimicrobial or antiviral agent could yield new therapeutic applications. researchgate.net Furthermore, exploring its role in neurodegenerative diseases, as suggested by the discovery of potent GSK-3β inhibitors from this class, presents a significant opportunity to expand its therapeutic utility beyond oncology. nih.gov

Applications in Chemical Probes, Biosensors, and Diagnostic Tools

Beyond its direct therapeutic use, 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be developed into a valuable tool for basic and clinical research. If the compound is found to bind with high affinity and selectivity to a specific biological target (e.g., a kinase), it can be modified to create sophisticated chemical probes.

Future research could focus on developing:

Fluorescent Probes: By conjugating the molecule to a fluorophore, researchers can create probes to visualize the location and dynamics of its target protein within living cells using advanced microscopy techniques. mdpi.com

Affinity-Based Probes: Attaching a biotin (B1667282) tag would enable the pull-down and identification of the target protein and its binding partners from cell lysates, helping to elucidate complex signaling networks.

Positron Emission Tomography (PET) Tracers: Radiolabeling the compound with a positron-emitting isotope (e.g., ¹⁸F) could lead to the development of a PET imaging agent. Such a tool would allow for non-invasive monitoring of target engagement in preclinical models and potentially in human patients, aiding in diagnostics and confirming the mechanism of action of related drugs.

Implementation of Fragment-Based Drug Design (FBDD) and Covalent Inhibitor Strategies

The principles of Fragment-Based Drug Design (FBDD) offer a rational path for optimizing the 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile structure. The core 1H-pyrrolo[2,3-b]pyridine itself can be considered a high-value fragment that effectively binds to the ATP pocket of many kinases. acs.orgnih.gov

Future FBDD campaigns could involve:

Fragment Growing: Using the core as an anchor, the 2-ethyl and 3-carbonitrile positions can be systematically modified to extend into adjacent pockets of a target's active site, thereby increasing potency and selectivity. nih.gov

Fragment Linking: If another small fragment is found to bind in a nearby pocket, the two can be linked together to create a much more potent molecule.

An alternative advanced strategy is the development of covalent inhibitors . By introducing a mildly reactive electrophilic group (a "warhead," such as an acrylamide) onto the scaffold, the compound could be designed to form a permanent covalent bond with a non-catalytic cysteine residue near the active site of its target kinase. This approach can lead to inhibitors with increased potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.

Deeper Understanding of Resistance Mechanisms and Strategies for Overcoming Them

A major challenge in targeted therapies, particularly with kinase inhibitors, is the emergence of acquired drug resistance. For therapies targeting FGFR, a common target for the pyrrolopyridine scaffold, resistance often arises from specific mutations within the kinase domain. nih.gov

Key resistance mutations in FGFR include:

Gatekeeper Mutations: A mutation at the "gatekeeper" residue (e.g., V565 in FGFR2) can sterically block the inhibitor from binding while still allowing ATP to enter. oaepublish.com

Molecular Brake Mutations: Mutations in residues like N550 can lock the kinase in its active conformation, reducing the inhibitor's effectiveness. nih.govresearchgate.net

Future research on 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile must proactively address this challenge. This involves preclinical studies to screen the compound against a panel of known resistant mutant kinases. The data gathered, combined with computational modeling, will be crucial for designing next-generation derivatives specifically engineered to inhibit both the wild-type and resistant forms of the target protein.

Collaborative Research Initiatives Across Disciplines for Translational Impact

Translating a promising chemical entity from the laboratory to a clinical candidate is a complex undertaking that cannot be achieved in isolation. The future development of 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile will depend on robust, interdisciplinary collaborations. mdpi.com

Essential collaborations include partnerships between:

Medicinal and Synthetic Chemists: To design and create novel, optimized analogues and develop scalable synthetic routes. rsc.org

Computational Biologists and Structural Biologists: To model drug-target interactions, predict resistance mutations, and guide rational drug design.

Pharmacologists and Cell Biologists: To characterize the compound's mechanism of action, evaluate its efficacy in disease models, and study its pharmacokinetic and pharmacodynamic properties.

Clinical Researchers: To design and conduct clinical trials that can effectively evaluate the safety and efficacy of the compound in patients.

Such collaborative efforts are essential to accelerate the pace of discovery and maximize the potential for 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile to achieve a meaningful translational impact on human health. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with active methylene reagents (e.g., malononitrile or β-ketoesters) under basic conditions. For example, arylidene malonodinitriles react with 2-amino-1,5-diphenylpyrrole-3-carbonitrile derivatives to form pyrrolo[2,3-b]pyridines . Key factors include solvent choice (e.g., DMF or THF), temperature control (0°C to room temperature), and stoichiometric ratios of reagents. Sodium hydride is often used as a base to deprotonate intermediates, while catalysts like Pd(OAc)₂ in heterogeneous systems improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-ethyl-pyrrolopyridine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethyl group at position 2 appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~2.7 ppm for CH₂), while the carbonitrile (C≡N) group at position 3 is observed at δ ~115-120 ppm in ¹³C NMR .
  • IR : A strong absorption band near ~2200 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 186 for C₁₀H₁₀N₃) and fragmentation patterns (e.g., loss of the ethyl group or cyanide) validate the structure .

Q. What role do substituents (e.g., ethyl, cyano) play in the electronic properties of pyrrolopyridine scaffolds?

  • Methodological Answer : The ethyl group at position 2 acts as an electron-donating group, stabilizing the aromatic system via inductive effects, while the cyano group at position 3 is electron-withdrawing, enhancing electrophilic reactivity at adjacent positions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can heterogeneous catalysts optimize the synthesis of pyrrolopyridine-carbonitrile derivatives?

  • Methodological Answer : Functionalized ferrite nanoparticles (e.g., Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂) enhance reaction efficiency by providing high surface area and recyclability. For example, Pd-loaded catalysts facilitate Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 5, achieving yields >80% under mild conditions (60°C, 12 h) . Post-synthetic purification via flash chromatography (e.g., 20–30% EtOAc/hexanes) ensures high purity .

Q. What strategies address contradictions in biological activity data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in substituent positioning or assay conditions. For instance:

  • Positional Isomerism : Compare 2-ethyl vs. 3-ethyl derivatives using kinase inhibition assays (e.g., LRRK2 or CHK1 targets) to identify regioselectivity trends .
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational modeling guide the design of pyrrolopyridine-based kinase inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP pockets in kinases. For example, the cyano group at position 3 forms hydrogen bonds with Lys72 in CHK1, while the ethyl group at position 2 enhances hydrophobic interactions with Val70. MD simulations (e.g., GROMACS) assess stability over 100-ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.